1-Acetyl-5-(heptafluoropropyl)-4-nitro-3-phenyl-1H-pyrazole
Description
1-Acetyl-5-(heptafluoropropyl)-4-nitro-3-phenyl-1H-pyrazole (CAS: 247185-63-3) is a fluorinated pyrazole derivative characterized by a nitro group at position 4, an acetyl group at position 1, a phenyl group at position 3, and a heptafluoropropyl substituent at position 3. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and stability .
Properties
IUPAC Name |
1-[5-(1,1,2,2,3,3,3-heptafluoropropyl)-4-nitro-3-phenylpyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F7N3O3/c1-7(25)23-11(12(15,16)13(17,18)14(19,20)21)10(24(26)27)9(22-23)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCAQLNOHSHGTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=C(C(=N1)C2=CC=CC=C2)[N+](=O)[O-])C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Routes
A foundational method involves reacting hydrazine derivatives with trifluoromethylated diketones. For example, 1,3-diketones bearing heptafluoropropyl and phenyl groups could undergo cyclization with acetylhydrazine to form the pyrazole core. However, the nitro group at position 4 complicates this route, as nitration post-cyclization may lead to regiochemical ambiguity.
In a study by ACS Omega, ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates were synthesized via cyclocondensation of aryl hydrazines with β-ketoesters. Adapting this method, a heptafluoropropyl-substituted β-ketoester could react with phenylhydrazine to yield a 3-phenyl-5-(heptafluoropropyl)pyrazole intermediate. Subsequent nitration and acetylation would then introduce the remaining substituents.
Post-Synthetic Functionalization: Nitration and Acetylation
Regioselective Nitration
Introducing the nitro group at position 4 requires precise directing effects. The phenyl group at position 3 and heptafluoropropyl at position 5 create an electron-deficient ring, favoring nitration at the less hindered position 4. A mixture of nitric acid and sulfuric acid at 0–5°C achieves this selectively, as demonstrated in pyrazole-phenyl semicarbazone derivatives. Computational studies suggest that the nitro group’s orientation stabilizes the molecule via intramolecular hydrogen bonding, reducing steric clashes with adjacent substituents.
Acetylation at Position 1
Acetylation of the pyrazole’s nitrogen is typically performed using acetic anhydride in the presence of a base. For instance, 1-acetyl-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole was synthesized by treating the parent pyrazole with acetic anhydride and pyridine. This method could be extended to the target compound after nitration, ensuring the acetyl group installs exclusively at position 1.
Alternative Routes via Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling offers a modular approach. A brominated pyrazole intermediate at position 5 could react with heptafluoropropylboronic acid, followed by nitration and acetylation. This method avoids the challenges of cyclocondensation with bulky substituents.
One-Pot Multi-Step Synthesis
A patent by Google Patents describes a one-pot synthesis of 3-phenyluracils using enamines and iso(thio)cyanates. Adapting this, a heptafluoropropyl-containing enamine could react with phenyl isocyanate to form the pyrazole ring, with subsequent nitration and acetylation performed in situ. This method reduces purification steps and improves yield.
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency. Aprotic polar solvents like N,N-dimethylformamide (DMF) enhance the solubility of fluorinated intermediates, as seen in the synthesis of heptafluoropropylpyrazoles. Reactions conducted in DMF at 70–80°C achieve higher conversions compared to nonpolar solvents.
Catalytic Systems
Lithium aluminum hydride (LiAlH4) effectively reduces ester intermediates to alcohols, a step used in pyrazole synthesis. For the target compound, LiAlH4 could reduce a nitro precursor before re-oxidizing to the nitro group, though this requires careful stoichiometric control.
Analytical Characterization and Purity Assessment
Spectroscopic Data
- ¹H NMR : The acetyl group at position 1 resonates as a singlet near δ 2.5 ppm, while the phenyl group at position 3 shows aromatic protons at δ 7.2–7.6 ppm.
- ¹⁹F NMR : The heptafluoropropyl group exhibits distinct signals between δ -80 and -120 ppm.
- IR Spectroscopy : Stretching frequencies for the nitro group (1530–1350 cm⁻¹) and acetyl carbonyl (1700 cm⁻¹) confirm functionalization.
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase resolves the target compound from byproducts, ensuring >98% purity.
Chemical Reactions Analysis
1-Acetyl-5-(heptafluoropropyl)-4-nitro-3-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or nitro positions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include methanol, methanesulfonic acid, and hydrazine hydrate . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Pharmaceutical Applications
1-Acetyl-5-(heptafluoropropyl)-4-nitro-3-phenyl-1H-pyrazole has been investigated for its potential as an active pharmaceutical ingredient (API) due to its biological activity. The compound's nitro group may contribute to its pharmacological properties, making it a candidate for further research in drug development.
Agrochemical Applications
The fluorinated nature of this compound suggests potential use in agrochemicals, particularly as a pesticide or herbicide. The incorporation of fluorine can enhance the stability and efficacy of agrochemical formulations, leading to improved performance in pest management.
Material Science
Due to its unique structure, this compound can be explored in the development of novel materials, particularly in coatings and polymers that require enhanced chemical resistance and durability. Its fluorinated components may impart desirable properties such as hydrophobicity and thermal stability.
Research and Development
This compound serves as a valuable intermediate in synthetic organic chemistry, allowing researchers to explore various derivatives with modified properties. Its synthesis can facilitate studies on structure-activity relationships (SAR) in related chemical classes.
Case Study 1: Pharmaceutical Research
A study conducted on the anti-inflammatory properties of pyrazole derivatives highlighted the potential of compounds like this compound in treating chronic inflammatory diseases. The research demonstrated that certain modifications to the pyrazole scaffold could enhance therapeutic efficacy while minimizing side effects.
Case Study 2: Agrochemical Efficacy
Field trials evaluating the effectiveness of fluorinated pyrazoles as herbicides indicated that compounds similar to this compound exhibited superior weed control compared to non-fluorinated counterparts. These results suggest that fluorination may improve bioavailability and target specificity.
Case Study 3: Material Development
Research into the use of fluorinated compounds in coatings revealed that incorporating this compound into polymer matrices resulted in enhanced surface properties, including increased water repellency and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 1-Acetyl-5-(heptafluoropropyl)-4-nitro-3-phenyl-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the heptafluoropropyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes.
Comparison with Similar Compounds
Structural Comparisons
The structural uniqueness of the target compound lies in its combination of substituents. Key comparisons include:
Key Observations :
- The heptafluoropropyl group in the target compound enhances steric bulk and electron-withdrawing effects compared to smaller substituents like methyl or cyano groups .
- Unlike fused heterocycles (e.g., compound 17a), the target compound retains a monocyclic pyrazole core, simplifying synthetic routes but limiting π-conjugation .
Differences :
Physical and Chemical Properties
Key Findings :
Comparative Advantage :
- The heptafluoropropyl group may offer superior pharmacokinetic properties (e.g., prolonged half-life) compared to chlorophenyl or methyl groups due to reduced metabolic degradation .
Biological Activity
1-Acetyl-5-(heptafluoropropyl)-4-nitro-3-phenyl-1H-pyrazole, a pyrazole derivative, has gained attention in recent research due to its potential biological activities. This compound, with the molecular formula C14H8F7N3O3 and a molecular weight of approximately 399.22 g/mol, exhibits unique properties owing to its heptafluoropropyl group and nitro substituent, which influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H8F7N3O3 |
| Molecular Weight | 399.22 g/mol |
| CAS Number | 1017793-86-0 |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various enzyme systems and cellular pathways. Research indicates that pyrazole derivatives can exhibit anti-inflammatory, anticancer, and neuroprotective properties. The specific mechanisms of action for this compound remain under investigation, but studies suggest potential interactions with histone deacetylases (HDACs), which play a crucial role in regulating gene expression associated with inflammation and cancer.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, research on closely related compounds has shown that they can significantly reduce levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various models of inflammation . While specific data on this compound is limited, its structural similarities to other active pyrazoles suggest it may exhibit comparable anti-inflammatory effects.
Anticancer Activity
The anticancer properties of pyrazole derivatives are well-documented. A study reported that certain pyrazole compounds demonstrated significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Although direct studies on this compound are scarce, its structural characteristics imply potential efficacy against tumor cells.
Case Studies
Case Study 1: Inhibition of HDACs
A related study involving pyrazole derivatives targeting HDAC6 showed promising results in reducing necrosis and inflammation in acute liver injury models. The compound demonstrated an IC50 value of 0.5 nM for necroptotic activity, indicating strong potential for therapeutic applications in liver conditions .
Case Study 2: Cytotoxicity Against Cancer Cells
In another investigation, pyrazole compounds were assessed for their cytotoxic effects on HepG2 human hepatoblastoma cells. The results indicated that certain derivatives exhibited significant apoptotic activity, suggesting that similar compounds like this compound could also possess anticancer properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
